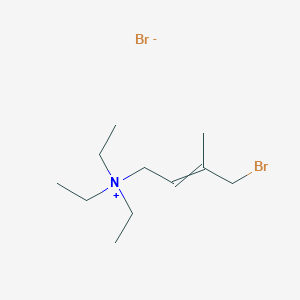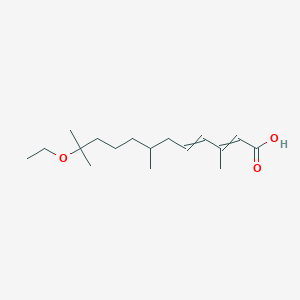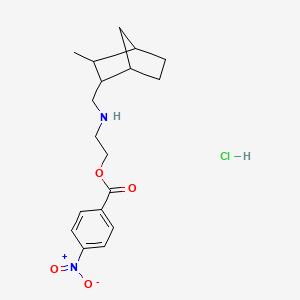
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride is a complex organic compound that features a combination of a norbornyl group, an aminoethanol moiety, and a p-nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride typically involves multiple steps:
Formation of the Norbornyl Intermediate: The norbornyl group can be synthesized through a Diels-Alder reaction involving cyclopentadiene and an appropriate dienophile.
Amination: The norbornyl intermediate is then subjected to a reductive amination reaction with an appropriate amine to introduce the amino group.
Esterification: The aminoethanol moiety is esterified with p-nitrobenzoic acid under acidic conditions to form the p-nitrobenzoate ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amination and esterification steps.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group in the p-nitrobenzoate ester can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the aminoethanol moiety or the p-nitrobenzoate ester.
Pathways Involved: The compound may modulate biochemical pathways involving neurotransmitter synthesis or degradation, depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester): Lacks the hydrochloride component.
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol benzoate (ester) hydrochloride: Similar structure but with a benzoate ester instead of a p-nitrobenzoate ester.
Uniqueness
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride is unique due to the presence of the p-nitrobenzoate ester, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
36398-91-1 |
|---|---|
Molecular Formula |
C18H25ClN2O4 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methylamino]ethyl 4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C18H24N2O4.ClH/c1-12-14-2-3-15(10-14)17(12)11-19-8-9-24-18(21)13-4-6-16(7-5-13)20(22)23;/h4-7,12,14-15,17,19H,2-3,8-11H2,1H3;1H |
InChI Key |
QADPMHJJWRQKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1CNCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
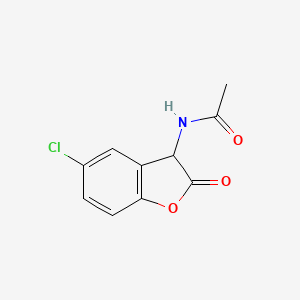
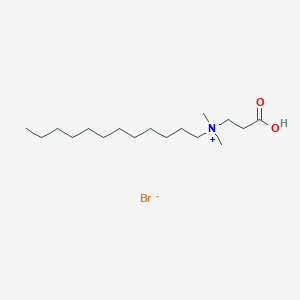

![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
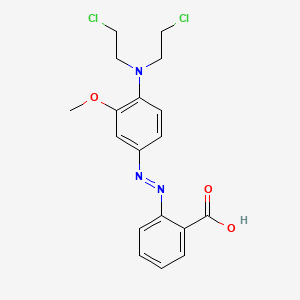

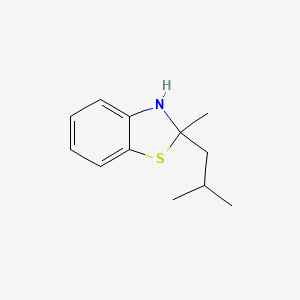
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
